molecular formula C6H8F2O3 B116573 Ethyl 4,4-difluoroacetoacetate CAS No. 352-24-9

Ethyl 4,4-difluoroacetoacetate

Cat. No. B116573
CAS RN: 352-24-9
M. Wt: 166.12 g/mol
InChI Key: CBDPWKVOPADMJC-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoroacetoacetate is a chemical compound with the molecular formula C6H8F2O3 . It is also known by other names such as 4,4-Difluoroacetoacetic Acid Ethyl Ester, Ethyl 4,4-Difluoro-3-oxobutyrate, and 4,4-Difluoro-3-oxobutyric Acid Ethyl Ester . It is used as an intermediate in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists .


Synthesis Analysis

Ethyl 4,4-difluoroacetoacetate can be synthesized from ethyl acetate and 4,4-difluoroacetoacetate (in a mole ratio of 3:1) with sodium ethylate. The reaction is carried out at 50°C for 4 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 4,4-difluoroacetoacetate consists of 6 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 4,4-difluoroacetoacetate is a liquid at 20°C . Its refractive index is 1.40 .

Scientific Research Applications

1. Toxicokinetics and Metabolism Analysis

Studies have explored the toxicokinetic properties of similar ethyl compounds and their metabolites, offering insights into how such substances are absorbed, metabolized, and excreted by the human body. For instance, Nihlen, Löf, and Johanson (1998) investigated the uptake, disposition, and respiratory exhalation of ethyl tert-butyl ether (ETBE), a compound structurally related to Ethyl 4,4-difluoroacetoacetate, during controlled exposure in male volunteers. They observed that the kinetic profile of ETBE could be described by distinct phases in blood and urine, suggesting a complex metabolic pathway (Nihlen, Löf, & Johanson, 1998).

2. Application in Plant Growth Regulation

Ethyl compounds like 1-Methylcyclopropene (1-MCP), which can inhibit ethylene action in plants, have been extensively researched for their ability to prevent ethylene effects in fruits, vegetables, and floricultural crops. Studies by Blankenship and Dole (2003) highlight that 1-MCP can help scientists make significant advances in understanding the role of ethylene in plants, indicating a potential area where Ethyl 4,4-difluoroacetoacetate might find application (Blankenship & Dole, 2003).

3. Utility in Analytical Chemistry

Research has demonstrated the utility of certain ethyl compounds in analytical chemistry. For instance, studies on ethyl glucuronide, a direct metabolite of ethanol, have revealed its potential as a stable marker in hair for detecting and quantifying alcohol consumption over long periods (Crunelle et al., 2014). This highlights the potential role of Ethyl 4,4-difluoroacetoacetate in similar analytical applications.

Safety And Hazards

Ethyl 4,4-difluoroacetoacetate is a flammable liquid and can cause skin irritation and serious eye irritation . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical powder, or alcohol-resistant foam should be used for extinguishing .

properties

IUPAC Name

ethyl 4,4-difluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDPWKVOPADMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059851
Record name Ethyl 4,4-difluoroacetoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4-difluoroacetoacetate

CAS RN

352-24-9
Record name Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester
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Record name Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester
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Record name Ethyl 4,4-difluoroacetoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,4-difluoro-3-oxobutyrate
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Synthesis routes and methods I

Procedure details

Add sodium metal (7 kg, 300 mol) in portions to EtOH (53.6 kg) while maintaining the temperature below 60° C. Stir the reaction mixture until the sodium dissolves, then cool the mixture to 20-30° C. Add a solution of ethyl difluoroacetate (34 kg, 274 mol) in EtOAc (63 kg) to the sodium ethoxide at a temperature of 25-40° C. Heat the reaction mixture to 65° C. while stirring. After 2 h cool the mixture to room temperature. Add 10% HCl (30 kg HCl and 204 kg water) to the mixture until the pH of the mixture is 6-7. Extract the mixture with EtOAc (64 kg); separate; and extract the aqueous layer again with EtOAc (60 kg). Combine organic phases, and wash with brine (NaCl (48 kg) in water (136 kg)). Dry the organic phase with 4 A molecular sieve powder (15 kg), and concentrate to give the title compound as a brown-yellow oil (33 kg, 73% yield, 96% GC purity). 1H NMR (500 MHz, CDCl3,) δ 5.91 (t, J=54 Hz, 1H), 4.23 (m, 2H), 3.70 (s, 2H), 1.27 (m, 3H).
Quantity
7 kg
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53.6 kg
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34 kg
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63 kg
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30 kg
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Yield
73%

Synthesis routes and methods II

Procedure details

In a sulfonation flask, N,N-diethyl-2,2-difluoroacetamide (1.51 g; 10 mmol) was dissolved in ethyl acetate (20 ml) before ethanolic sodium ethoxide (15 ml of a 21% solution; 40.2 mmol) was added dropwise. The resulting mixture was stirred at 60° C. for 6 hours. After cooling, the mixture was poured into ice-water (20 ml), acidified with hydrochloric acid (10%) and extracted with ethyl acetate. The organic phase was washed with brine, dried over sodium sulfate and evaporated in a water jet vacuum. The residue was purified by distillation under reduced pressure to give the desired 4,4-difluoro-3-oxo-butanoic acid ethyl ester in the form of a colourless oil.
Quantity
1.51 g
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20 mL
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0 (± 1) mol
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solution
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ice water
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20 mL
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Synthesis routes and methods III

Procedure details

To a freshly prepared solution of sodium ethoxide (prepared by addition of 1.11 g, 48.35 mmol Na metal in 8 mL EtOH) in EtOH was added a solution of ethyl difluoroacetate (5.0 g, 40.29 mmol) in EtOAc (9 mL) at rt and the reaction mixture was heated at 65° C. for 2 h. Then the reaction mixture was quenched with 1N HCl at rt and the pH was adjusted to 6-7. Then the reaction mixture was extracted with EtOAc and the organic layer was washed with water and brine, separated, dried, filtered and concentrated to afford 5.5 g of ethyl 4,4-difluoro-3-oxobutanoate which was taken to the next step without further purification. To a mixture of ethyl 4,4-difluoro-3-oxobutanoate (5.5 g, 33.11 mmol) and triethyl orthoformate (12 mL, 66.26 mmol) was added acetic anhydride (27.0 g, 265.0 mmol) and the reaction mixture was heated at 100° C. for 12 h. Then the reaction mixture was concentrated to afford 5.5 g of the title product which was taken to the next step without further purification.
Quantity
8 mL
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5 g
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9 mL
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Synthesis routes and methods IV

Procedure details

Under nitrogen, 46.7 g (1.168 mol) of sodium hydride (60% dispersion in paraffin) were added to 600 ml of tetrahydrofuran. At 35° C. a mixture of 125 g (1.008 mol) of difluoroethyl acetate and 88.7 g (1.010 mol) of ethyl acetate was added dropwise while the temperature was maintained at below 40° C. This was followed by further stirring at room temperature overnight. The reaction mixture was carefully poured into 1.7 L of ice-water and adjusted to pH 3 with sulphuric acid. The reaction mixture was extracted twice with 500 ml of methyl tert-butyl ether each time, the combined organic phases were washed twice with saturated sodium chloride solution, dried over sodium sulphate and concentrated at 40° C. and 150 mbar before distillation at 60 mbar (Vigreux column). The product was obtained at 85-87° C. as a colourless liquid (104 g, 62% of theory having a purity of >99% (GC)).
Quantity
46.7 g
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reactant
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Quantity
600 mL
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solvent
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Quantity
125 g
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Quantity
88.7 g
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reactant
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[Compound]
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ice water
Quantity
1.7 L
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

An initial charge of 48 g of ethyl acetate was admixed at RT with a 10% solution of 32.4 g of sodium ethoxide in ethanol. The mixture was stirred at RT for 1 h and then admixed with 36 g of 1,1,2,2-tetrafluoroethyldimethylamine. Subsequently, the solution was stirred at 30° C. for 2 h, admixed with H2O and adjusted to pH 5. After extraction with ethyl acetate and subsequent distillation, 27 g (65%) of ethyl difluoroacetoacetate (boiling point 90-94° C./100 mbar) were obtained.
Quantity
48 g
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reactant
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solution
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0 (± 1) mol
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32.4 g
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36 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
NN Gibadullina, DR Latypova, VA Vakhitov… - Journal of Fluorine …, 2018 - Elsevier
A series of novel difluoroacetyl hexahydropyrimidine derivatives have been synthesized by reactions of ethyl 4,4-difluoroacetoacetate, 1,1-difluoropentane-2,4-dione and 1,1,5,5-…
Number of citations: 22 www.sciencedirect.com
M Wu, J Yu, W Zhao, J Wu, S Cao - Journal of Fluorine Chemistry, 2011 - Elsevier
The difluoromethyl-containing Biginelli dihydropyrimidinone derivatives were synthesized by a one-pot cyclocondensation of ethyl 4,4-difluoroacetoacetate, urea, and a variety of …
Number of citations: 33 www.sciencedirect.com
NN Gibadullina, DR Kireeva, AN Lobov… - Journal of Fluorine …, 2023 - Elsevier
Difluoromethyl-containing diethyl 1,2,3,4-tetrahydropyridine-3,5-dicarboxylate derivatives were synthesized in up to 90% yields by the Mannich reaction of ethyl 4,4-difluoroacetoacetate …
Number of citations: 2 www.sciencedirect.com
J Zhang, G Jin, S Xiao, J Wu, S Cao - Tetrahedron, 2013 - Elsevier
A series of 1-aryl-5-trifluoromethyl (or difluoromethyl)–1,4,5-trisubstituted 1,2,3-triazoles were synthesized in high yield by a novel one-pot three-component reaction of arylboronic acids…
Number of citations: 50 www.sciencedirect.com
R Filler, SM Naqvi - Tetrahedron, 1963 - Elsevier
The IR spectra of ethyl 4,4,4-trifluoroacetoacetate, ethyl 4,4-difluoroacetoacetate and ethyl 4-fluoroacetoacetate, their enol acetates and trifluoroacetates, and their copper chelates are …
Number of citations: 22 www.sciencedirect.com
R Panish, T Thieu, J Balsells - Organic Letters, 2021 - ACS Publications
A facile, scalable synthesis of previously inaccessible trifluoromethyl and perfluoroalkyl triazoles is disclosed. Mediated by copper, this catalytic protocol enables access to 4-…
Number of citations: 7 pubs.acs.org
PR Tharra, AA Mikhaylov, J Švejkar… - Angewandte Chemie …, 2022 - Wiley Online Library
We report a concise synthesis of the naturally occurring protein synthesis inhibitor (+)‐actinobolin (1). The densely functionalized and stereochemically complex molecular structure of 1 …
Number of citations: 1 onlinelibrary.wiley.com
G Jin, J Zhang, D Fu, J Wu… - European Journal of …, 2012 - Wiley Online Library
A novel, one‐pot, three‐component approach for the synthesis of 1,4,5‐trisubstituted 1,2,3‐triazoles through the cycloaddition of a wide range of primary alcohols with sodium azide and …
W Wang, C Pi, X Cui, Y Wu - Chemistry–A European Journal, 2023 - Wiley Online Library
TBAI‐catalysed [4+4]‐cyclization reaction of anthranils with hydrazones to deliver oxa‐bridged eight‐membered heterocycles in accepted yields was developed. Preliminary …
JM Dolence, CD Poulter - Tetrahedron, 1996 - Elsevier
Syntheses of analogs of farnesyl diphosphate (FPP) bearing substitutions at C3 are described. The mono-, di-, and trifluoromethylFPP derivatives were prepared by alkylation of …
Number of citations: 44 www.sciencedirect.com

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